2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of pyridazinone derivatives, which are known for their diverse applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately .
This compound can be sourced from various chemical suppliers and is utilized primarily in research settings. It is classified under organic compounds, specifically as an acetamide derivative with a pyridazinone moiety, which is indicative of its potential pharmacological properties. The presence of methoxy and phenyl groups suggests further functional versatility in biological applications .
The synthesis of 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide typically involves several synthetic steps:
The molecular structure of 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide features a pyridazinone core with various substituents that enhance its biological activity. The key structural components include:
The canonical SMILES representation for this compound is CCOC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2, providing insight into its structural configuration .
The chemical reactivity of 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide can be explored through various reactions typical of amides and aromatic compounds. Key reactions may include:
These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable candidate for further research .
The mechanism of action for 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets. Given its structural features:
Research into similar compounds has shown that modifications in structure can significantly affect their pharmacological profiles, suggesting that this compound may exhibit unique therapeutic effects .
2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in various environments, particularly in biological systems .
The primary applications of 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide lie within medicinal chemistry and pharmacology:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5